![molecular formula C6H15K2O11P B1224819 alpha-Glucose-1-phosphate dipotassium dihydrate CAS No. 5996-14-5](/img/structure/B1224819.png)
alpha-Glucose-1-phosphate dipotassium dihydrate
Overview
Description
Alpha-Glucose-1-phosphate dipotassium dihydrate is a chemical compound that is widely used in scientific research. It is a derivative of glucose, which is a simple sugar that is an essential source of energy for living organisms. Alpha-Glucose-1-phosphate dipotassium dihydrate has a variety of applications in biochemistry and physiology, including its use as a substrate for enzyme assays and in the synthesis of other important molecules.
Scientific Research Applications
Glycogen Metabolism
α-D-Glucose-1-phosphate dipotassium dihydrate serves as a substrate for measuring enzyme activity, particularly those related to glycogen metabolism. It is an essential intermediate in the synthesis and breakdown of glycogen, a primary energy storage molecule in cells. Researchers study enzymes like glycogen phosphorylase and glycogen synthase, which regulate glycogen levels, using this compound .
Nucleotide Biosynthesis
In nucleotide biosynthesis pathways, α-D-Glucose-1-phosphate contributes to the formation of nucleotide sugars. These nucleotide sugars are essential for glycosylation reactions, where they attach sugar moieties to proteins and lipids. For instance, UDP-glucose (uridine diphosphate glucose) is formed from α-D-Glucose-1-phosphate and serves as a precursor for various glycosylation reactions .
Glycosaminoglycan Synthesis
Glycosaminoglycans (GAGs) are long, linear polysaccharides found in the extracellular matrix and connective tissues. α-D-Glucose-1-phosphate contributes to the synthesis of GAGs by providing the necessary sugar building blocks. GAGs play critical roles in cell signaling, tissue development, and maintaining tissue structure .
Cellular Catabolism
Researchers use α-D-Glucose-1-phosphate dipotassium dihydrate as an intermediate in cellular catabolic pathways. It participates in various metabolic reactions, including glycolysis and gluconeogenesis. Understanding these pathways helps elucidate cellular energy production and utilization .
Enzyme Characterization
α-D-Glucose-1-phosphate dipotassium dihydrate is valuable for studying enzymes involved in its metabolism. For example, α-D-Glucose-1-phosphate cytidylyltransferase converts it into the deoxysugar CDP-glucose. Investigating these enzymes provides insights into their catalytic mechanisms and potential therapeutic targets .
Biochemical Assays and Kinetics
Researchers employ α-D-Glucose-1-phosphate dipotassium dihydrate in biochemical assays to measure enzyme kinetics, substrate specificity, and inhibition. Its use as a substrate allows scientists to quantify enzyme activity and understand how different factors affect enzymatic reactions .
Mechanism of Action
Target of Action
Alpha-Glucose-1-phosphate dipotassium dihydrate primarily targets several enzymes, including Phosphomannomutase/phosphoglucomutase in Pseudomonas aeruginosa, Glycogen phosphorylase in humans, Maltodextrin phosphorylase and Glucose-1-phosphatase in Escherichia coli, and Glucose-1-phosphate thymidylyltransferase in Pseudomonas aeruginosa . These enzymes play crucial roles in various biochemical pathways, including glucose metabolism and glycogenolysis.
Mode of Action
This compound interacts with its targets by serving as a substrate. For instance, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . This conversion is a key step in the biosynthesis of various important biomolecules.
Biochemical Pathways
Alpha-Glucose-1-phosphate dipotassium dihydrate is involved in several biochemical pathways. It is produced from glycogen during glycogenolysis by the actions of glycogen phosphorylase . It can also be converted to glucose-6-phosphate by phosphoglucomutase, allowing for entry into metabolic pathways such as glycolysis .
Result of Action
The action of Alpha-Glucose-1-phosphate dipotassium dihydrate leads to various molecular and cellular effects. For instance, in certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .
Action Environment
The action, efficacy, and stability of Alpha-Glucose-1-phosphate dipotassium dihydrate can be influenced by various environmental factors. For instance, its solubility in water is slightly soluble at 50 g/L , which could impact its bioavailability and efficacy. Its stability may also be affected by storage conditions, with a recommended storage temperature of -20°C .
properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4+,5-,6-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-QMKHLHGBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Glucose-1-phosphate dipotassium dihydrate | |
CAS RN |
5996-14-5 | |
Record name | alpha-Glucose-1-phosphate dipotassium dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9J4583698 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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